

# biliverdin dihydrochloride as a therapeutic agent in ischemia-reperfusion injury models

Author: BenchChem Technical Support Team. Date: December 2025



# Biliverdin Dihydrochloride: A Potent Therapeutic Agent in Ischemia-Reperfusion Injury

Application Notes and Protocols for Preclinical Research

### Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a major cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI involves a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis.[1] Biliverdin, a metabolic byproduct of heme catabolism, and its subsequent metabolite, bilirubin, have emerged as potent endogenous antioxidants with significant anti-inflammatory and anti-apoptotic properties.[1][2] Exogenous administration of biliverdin dihydrochloride has demonstrated considerable therapeutic potential in mitigating IRI in a range of preclinical models.[1][3][4]

These application notes provide a comprehensive overview of the use of **biliverdin dihydrochloride** as a therapeutic agent in preclinical models of IRI. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the cytoprotective effects of biliverdin.



### **Mechanism of Action**

Biliverdin exerts its protective effects through a multi-faceted mechanism. It is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1] This conversion is central to a potent antioxidant cycle where bilirubin scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin, which is then recycled back to bilirubin by BVR.[1] Beyond its direct antioxidant role, biliverdin and BVR are involved in modulating key signaling pathways that regulate inflammation and cell survival.

### Key Signaling Pathways:

- Anti-inflammatory Pathway: Biliverdin can suppress the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] Additionally, through the activation of the PI3K/Akt pathway, biliverdin can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). [1] It has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5][6] In cerebral IRI, biliverdin may attenuate injury by inhibiting microglia activation.[7]
- Antioxidant Pathway: The primary antioxidant mechanism involves the potent bilirubinbiliverdin redox cycle, which effectively neutralizes ROS.[1]
- Anti-apoptotic Pathway: By activating the PI3K/Akt signaling cascade, biliverdin can promote the expression of anti-apoptotic molecules and inhibit cell death.[1][2] It has been shown to down-regulate pro-apoptotic molecules like cytochrome C and caspase-3.[8]
- Other Regulatory Pathways: Recent studies have shown that biliverdin can regulate the P4hb/MAPK/mTOR pathway to inhibit autophagy in cerebral IRI.[9] It can also modulate the Nrf2/A20/eEF1A2 axis to alleviate cerebral IRI by inhibiting pyroptosis.[10] Furthermore, biliverdin treatment has been observed to repress the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway, which is involved in inflammation and apoptosis.[8]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of **biliverdin dihydrochloride** in different IRI models.





Table 1: Cerebral Ischemia-Reperfusion Injury Models



| Animal<br>Model                     | Biliverdin<br>Dihydrochl<br>oride Dose | Route of<br>Administrat<br>ion | Timing of<br>Administrat<br>ion                                                             | Key<br>Quantitative<br>Outcomes                                                                                                                              | Reference |
|-------------------------------------|----------------------------------------|--------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sprague-<br>Dawley Rats<br>(MCAO/R) | 35 mg/kg                               | Intraperitonea<br>I            | 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.              | Reduced cerebral infarction volume; Decreased apoptosis in ischemic cortex.                                                                                  | [3]       |
| Sprague-<br>Dawley Rats<br>(tMCAO)  | 35 mg/kg                               | Intraperitonea<br>I            | 15 minutes prior to reperfusion and 4 hours after reperfusion, then twice a day for 5 days. | Significantly improved Neurological Severity Scores; Reduced cerebral infarct volume; Decreased mRNA and protein expression of TNF-α, IL-6, IL-1β, and iNOS. | [6][11]   |
| Sprague-<br>Dawley Rats<br>(MCAO)   | Not specified                          | Not specified                  | Not specified                                                                               | Improved neurological deficits; Reduced brain water content; Attenuated cerebral infarction;                                                                 | [7]       |

# Methodological & Application

Check Availability & Pricing

Decreased

microglia

expression

and Iba-

1/CD68

protein

expression;

Reduced

TNF-α

expression.

Table 2: Hepatic Ischemia-Reperfusion Injury Models



| Animal<br>Model                                   | Biliverdin<br>Dihydrochl<br>oride Dose  | Route of<br>Administrat<br>ion | Timing of<br>Administrat<br>ion | Key<br>Quantitative<br>Outcomes                                                                                                                                                                                                                                          | Reference |
|---------------------------------------------------|-----------------------------------------|--------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sprague-<br>Dawley Rats<br>(ex vivo<br>perfusion) | 10 μmol or 50<br>μmol (in<br>perfusate) | In perfusate                   | During<br>reperfusion           | Improved portal venous blood flow; Increased bile production; Decreased hepatocellula r damage.                                                                                                                                                                          | [2]       |
| Sprague-<br>Dawley Rats<br>(OLT)                  | Not specified                           | Not specified                  | Not specified                   | Extended animal survival from 50% to 90- 100%; Improved liver function; Preserved hepatic architecture; Decreased endothelial expression of P-selectin and ICAM-1; Decreased infiltration by neutrophils and inflammatory macrophages ; Inhibited expression of iNOS and | [2]       |



|                                                        |               |               |                                      | pro-<br>inflammatory<br>cytokines.                                                                                                                                                                   |     |
|--------------------------------------------------------|---------------|---------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Swine                                                  | Not specified | Not specified | Not specified                        | Suppressed IRI-induced liver dysfunction (measured by urea and ammonia clearance); Reduced neutrophil infiltration; Decreased hepatocyte cell death.                                                 | [4] |
| Sprague-<br>Dawley Rats<br>(Small-for-<br>size grafts) | 50 μmol/kg    | Intravenous   | Immediately<br>before<br>reperfusion | Increased 7-day survival rates (90% vs 40% in controls); Diminished hepatocyte injury; Increased antioxidant ability; Suppressed TNF- $\alpha$ expression; Downregulated cytochrome C and caspase-3. | [8] |



Table 3: Other Ischemia-Reperfusion Injury Models



| Organ     | Animal<br>Model                          | Biliverdin<br>Dihydroc<br>hloride<br>Dose | Route of<br>Administr<br>ation | Timing of<br>Administr<br>ation        | Key<br>Quantitati<br>ve<br>Outcome<br>s                                                                                                                                                                                          | Referenc<br>e |
|-----------|------------------------------------------|-------------------------------------------|--------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Lung      | Sprague-<br>Dawley<br>Rats (ex<br>vivo)  | Not<br>specified                          | In<br>perfusate                | During<br>reperfusion                  | Alleviated lung injury; Markedly lower wet/dry weight ratio, malondiald ehyde, and higher ATP contents; Downregul ated inflammato ry cytokines (IL-1β, IL-6, TNF-β), COX-2, iNOS, and JNK expression; Decreased apoptosis index. | [5]           |
| Intestine | Lewis Rats<br>(Orthotopic<br>transplant) | 10 μM (in<br>saline)                      | Intralumina<br>I               | Immediatel y before cold preservatio n | Ameliorate<br>d<br>morphologi<br>cal<br>changes to<br>the                                                                                                                                                                        | [12]          |



mucosa; Inhibited upregulatio

n of

mRNAs for

IL-6, iNOS,

and C-C

motif

chemokine

2;

Prevented

loss of

claudin-1

expression;

Significantl

y improved

14-day

survival

(83.3% vs

38.9%).

# Experimental Protocols Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion Model)

#### Materials:

- Sprague-Dawley rats (200-240 g)
- · Biliverdin dihydrochloride
- 0.2 M NaOH and HCl for pH adjustment
- Normal saline
- 2,3,5-triphenyltetrazolium chloride (TTC) for staining



### Procedure:

- Induction of Ischemia: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.
- Preparation of Biliverdin Solution: Dissolve **biliverdin dihydrochloride** in 0.2 M NaOH and adjust the pH to 7.4 with HCl.[3][11] Dilute with normal saline to the desired concentration.
- Administration: Administer biliverdin (e.g., 35 mg/kg in 2 mL) via intraperitoneal injection at specified time points, such as 15 minutes prior to reperfusion and at various intervals after reperfusion.[3][6][11] The control group receives an equivalent volume of normal saline.
- Assessment of Outcome:
  - Neurological Deficit Scoring: Evaluate neurological deficits at specified time points postreperfusion using a validated scoring system (e.g., Neurological Severity Scores).[6][11]
  - Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours post-reperfusion), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.[6][11]
  - Molecular Analysis: Harvest brain tissue from the ischemic cortex to analyze the
    expression of inflammatory markers (e.g., TNF-α, IL-6, IL-1β, iNOS) and other molecules
    of interest via techniques like RT-qPCR and Western blotting.[6][11]

# Hepatic Ischemia-Reperfusion Injury (Ex Vivo Perfusion Model)

#### Materials:

- Sprague-Dawley rats
- Biliverdin dihydrochloride
- Blood for perfusion
- Assay kits for GOT/GPT



### Procedure:

- Liver Harvest: Harvest livers from male Sprague-Dawley rats.
- Perfusate Preparation: Prepare the blood perfusate. For the treatment group, dissolve
  biliverdin dihydrochloride in the blood to final concentrations of 10 μmol or 50 μmol.[1] The
  control group will receive blood perfusate without biliverdin.
- Perfusion: Perfuse the livers with the prepared blood for a specified duration (e.g., 2 hours).
- · Assessment of Outcome:
  - Functional Parameters: Monitor portal venous blood flow and bile production throughout the perfusion period.
  - Biochemical Analysis: Measure levels of liver enzymes (e.g., GOT, GPT) in the perfusate to assess hepatocellular damage.
  - Histological Analysis: At the end of the experiment, fix liver tissue for histological examination to assess the degree of IRI.

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Mechanism of action of biliverdin in IRI.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo IRI studies.





Click to download full resolution via product page

Caption: Key signaling pathways modulated by biliverdin.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. benchchem.com [benchchem.com]
- 2. Biliverdin therapy protects rat livers from ischemia and reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliverdin protects against liver ischemia reperfusion injury in swine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Biliverdin in Improving Cerebral Ischemia-reperfusion Injury in Rats [kyxuebao.kmmu.edu.cn]
- 8. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin modulates the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luminal administration of biliverdin ameliorates ischemia-reperfusion injury following intestinal transplant in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biliverdin dihydrochloride as a therapeutic agent in ischemia-reperfusion injury models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388608#biliverdin-dihydrochloride-as-a-therapeutic-agent-in-ischemia-reperfusion-injury-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com